molecular formula C6H10N2 B1584474 1-Propyl-1H-imidazole CAS No. 35203-44-2

1-Propyl-1H-imidazole

Cat. No.: B1584474
CAS No.: 35203-44-2
M. Wt: 110.16 g/mol
InChI Key: IYVYLVCVXXCYRI-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at the first position of the imidazole ring. It is known for its versatility in various chemical reactions and its applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

1-Propyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a ligand, forming complexes with metal ions and influencing enzymatic activities. For instance, it can bind to the active sites of enzymes, altering their catalytic properties. This interaction is crucial in modulating the activity of enzymes involved in metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors on the cell surface, it can modulate intracellular signaling cascades, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzymatic activity or modulating gene expression. At high doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall metabolic balance. These interactions are crucial for maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of this compound is critical for its activity and function, as it needs to be in the right place at the right time to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with a propyl halide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Imidazole and propyl halide (e.g., 1-bromopropane)

    Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate) and an appropriate solvent (e.g., dimethyl sulfoxide or acetonitrile)

    Procedure: The imidazole is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. The propyl halide is then added, and the mixture is stirred at an elevated temperature to facilitate the alkylation reaction, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

1-Propyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products Formed:

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

1-Propyl-1H-imidazole finds applications in multiple scientific fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an antifungal and antibacterial agent.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and as a catalyst in various industrial processes.

Comparison with Similar Compounds

1-Propyl-1H-imidazole can be compared with other imidazole derivatives such as:

    1-Methyl-1H-imidazole: Similar structure but with a methyl group instead of a propyl group. It exhibits different reactivity and applications.

    1-Ethyl-1H-imidazole: Contains an ethyl group, leading to variations in physical and chemical properties.

    1-Butyl-1H-imidazole: Features a butyl group, resulting in distinct solubility and reactivity profiles.

Uniqueness: this compound is unique due to its specific alkyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. Its propyl group influences its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-propylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVYLVCVXXCYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188708
Record name 1-Propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35203-44-2
Record name 1-Propylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35203-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Propylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-PROPYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does compound 9 interact with MK2 and what are the downstream effects of this interaction?

A: The research paper focuses on the development of "prevention of activation" (PoA) inhibitors of MK2. While the exact binding mechanism of compound 9 to MK2 isn't explicitly detailed in this study , the researchers aimed to design compounds that would prevent the activation of MK2 by its upstream kinase, p38α, rather than directly inhibiting the kinase activity of MK2.

Q2: How does the structure of the 1-propyl-1H-imidazole core in compound 9 relate to its activity as an MK2 inhibitor?

A: The research emphasizes structure-activity relationship (SAR) studies conducted during the optimization of the initial lead compounds . While the specific impact of the this compound core isn't individually highlighted, the study suggests that modifications to various parts of the molecule, likely including the imidazole core and its substituents, played a crucial role in enhancing the potency and selectivity for MK2.

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